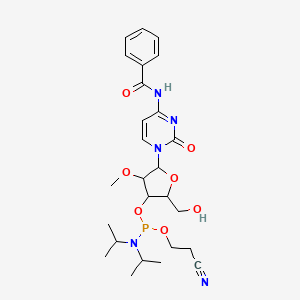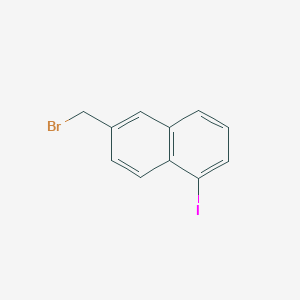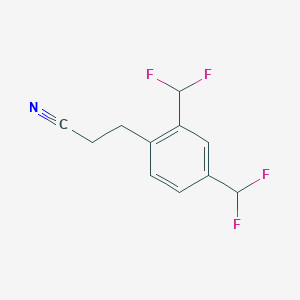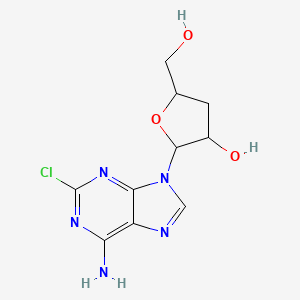
N4-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine 3'-CE phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite is a nucleotide used in the stereoselective synthesis of nucleoside alkyl phosphonates. This compound is significant in the field of nucleic acid chemistry due to its enhanced duplex stability, significant nuclease resistance, and relatively low toxicity .
准备方法
The synthesis of 2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite involves several steps. The starting material is typically a nucleoside, which undergoes protection and functionalization to introduce the 2’-O-methoxyethyl group and the 5-methyl group on the cytidine base. The benzoyl group is added to protect the amino group on the cytidine.
化学反应分析
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate can be oxidized to a phosphate triester using iodine or other oxidizing agents.
Reduction: The cyanoethyl protecting group can be removed under basic conditions.
Substitution: The benzoyl protecting group can be removed using ammonia or other nucleophiles
Common reagents used in these reactions include iodine for oxidation, ammonia for deprotection, and various bases for the removal of protecting groups. The major products formed from these reactions are the deprotected nucleoside phosphoramidites, which are ready for incorporation into oligonucleotides .
科学研究应用
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite is widely used in scientific research, particularly in the synthesis of modified oligonucleotides for therapeutic applications. These modified oligonucleotides exhibit enhanced stability and resistance to nuclease degradation, making them suitable for use in antisense therapies, RNA interference, and other gene-silencing technologies. Additionally, they are used in the development of diagnostic probes and as tools for studying nucleic acid interactions .
作用机制
The mechanism of action of 2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite involves its incorporation into oligonucleotides, which then hybridize with complementary RNA or DNA sequences. The 2’-O-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide duplex, while the 5-methyl group on the cytidine base increases the specificity of base pairing. These modifications result in improved efficacy of the oligonucleotide in gene-silencing applications .
相似化合物的比较
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite is similar to other modified nucleosides such as 2’-O-methyl and 2’-fluoro nucleosides. it offers unique advantages, including enhanced duplex stability and nuclease resistance. Similar compounds include:
2’-O-methyl nucleosides: Provide nuclease resistance but have lower duplex stability compared to 2’-O-MOE modifications.
2’-fluoro nucleosides: Offer high binding affinity but can be more toxic compared to 2’-O-MOE modifications
属性
分子式 |
C26H36N5O7P |
|---|---|
分子量 |
561.6 g/mol |
IUPAC 名称 |
N-[1-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C26H36N5O7P/c1-17(2)31(18(3)4)39(36-15-9-13-27)38-22-20(16-32)37-25(23(22)35-5)30-14-12-21(29-26(30)34)28-24(33)19-10-7-6-8-11-19/h6-8,10-12,14,17-18,20,22-23,25,32H,9,15-16H2,1-5H3,(H,28,29,33,34) |
InChI 键 |
ICMXZGFJICJIFB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790551.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)

![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)

![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)




